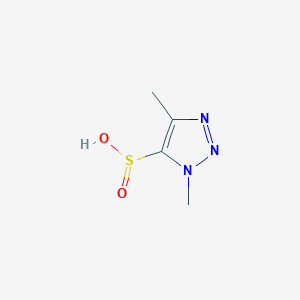
1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is known for its high thermal and chemical stability, making it a valuable component in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid can be synthesized through a series of reactions. One common method involves the reaction of triaminoborane with N-acylhydrazine to form an intermediate, which is then oxidized to yield the target compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that favor nucleophilic substitution.
Major Products:
Scientific Research Applications
1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, influencing biochemical pathways. The sulfinic acid group can undergo redox reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
1,4-Dimethyl-1H-1,2,3-triazole: Similar in structure but lacks the sulfinic acid group.
1,5-Disubstituted 1,2,3-triazoles: These compounds have different substitution patterns, leading to varied chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different nitrogen arrangement in the ring, resulting in distinct reactivity and uses.
Uniqueness: 1,4-Dimethyl-1H-1,2,3-triazole-5-sulfinic acid is unique due to the presence of both the triazole ring and the sulfinic acid group, which confer a combination of stability, reactivity, and versatility not found in other similar compounds. This makes it particularly valuable in applications requiring robust chemical performance under various conditions.
Properties
Molecular Formula |
C4H7N3O2S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
3,5-dimethyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C4H7N3O2S/c1-3-4(10(8)9)7(2)6-5-3/h1-2H3,(H,8,9) |
InChI Key |
CHCWIBKLZDQKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















